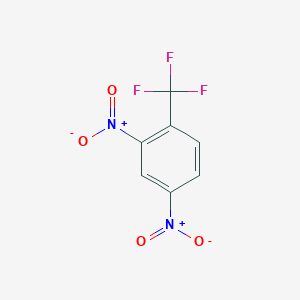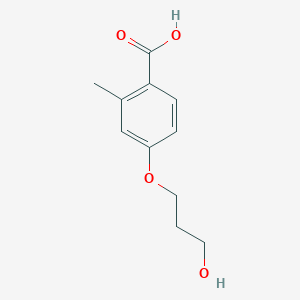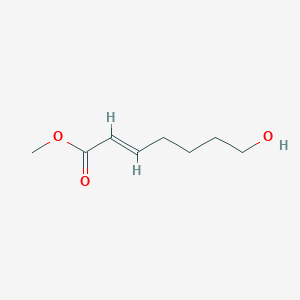
2,4-Dinitrobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzotrifluoride is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzotrifluoride can be synthesized through a nitration reaction of benzotrifluoride. The process typically involves the following steps:
Nitration Reaction: Benzotrifluoride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Separation and Purification: Employing industrial-scale distillation and crystallization techniques to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Reduction: 2,4-Diaminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dinitrobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzotrifluoride can be compared with other nitrobenzotrifluoride derivatives:
2,6-Dinitrobenzotrifluoride: Similar in structure but with nitro groups at the 2 and 6 positions, leading to different reactivity and applications.
3,5-Dinitrobenzotrifluoride: Nitro groups at the 3 and 5 positions, resulting in distinct chemical and physical properties.
2,4-Dichloro-3,5-dinitrobenzotrifluoride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H3F3N2O4 |
|---|---|
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
2,4-dinitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H |
InChI-Schlüssel |
SFFULSMRSWZZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















